molecular formula C9H14Cl2N2O B13899322 6-Methyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine dihydrochloride

6-Methyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine dihydrochloride

Cat. No.: B13899322
M. Wt: 237.12 g/mol
InChI Key: TYNCOCBZIWFADE-UHFFFAOYSA-N
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Description

6-Methyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine dihydrochloride is a chemical compound with a complex structure that belongs to the class of pyrano-pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine dihydrochloride typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-dihydro-2H-pyran with suitable amines and methylating agents can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to achieve industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

6-Methyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H14Cl2N2O

Molecular Weight

237.12 g/mol

IUPAC Name

6-methyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine;dihydrochloride

InChI

InChI=1S/C9H12N2O.2ClH/c1-6-4-7-8(10)2-3-12-9(7)11-5-6;;/h4-5,8H,2-3,10H2,1H3;2*1H

InChI Key

TYNCOCBZIWFADE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C1)OCCC2N.Cl.Cl

Origin of Product

United States

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